molecular formula C21H26N6O4S B2679137 4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 923367-27-5

4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No.: B2679137
CAS No.: 923367-27-5
M. Wt: 458.54
InChI Key: ZGLQWVHURSGZHO-UHFFFAOYSA-N
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Description

4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a chemical compound known for its significant application in various scientific research fields. This compound, with its complex structure, exhibits unique properties that make it valuable in multiple domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step process involving intermediate compounds. The initial steps often involve the formation of the core imidazo[2,1-f]purine structure, followed by the introduction of the isopentyl and trimethyl groups. The sulfonamide group is then added through a series of sulfonation reactions.

Industrial Production Methods

In industrial settings, the synthesis of 4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide follows streamlined processes to maximize yield and purity. This often involves the use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized under controlled conditions to form different oxidation states.

  • Reduction: : Reductive reactions can modify its functional groups, altering its activity.

  • Substitution: : Nucleophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired product.

Major Products

The major products from these reactions vary depending on the conditions used but generally include modified versions of the original compound with altered functional groups that may have different chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the study of various chemical reactions and mechanisms.

Biology

Biologically, it serves as a key molecule in the investigation of cellular processes due to its ability to interact with various biological pathways.

Medicine

Medically, the compound is explored for its potential therapeutic effects. Research into its interaction with specific proteins and enzymes aims to uncover new treatments for diseases.

Industry

In industrial applications, it’s employed in the production of specialty chemicals. Its stability and reactivity make it valuable in manufacturing processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. This interaction often involves binding to the active site of the target molecule, altering its activity. The exact pathways can vary but typically involve modulation of biochemical pathways crucial to the target organism or cell.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

  • 4-(3-isopentyl-1,6,7-trimethyl-2,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide lies in its specific molecular structure, which grants it distinct chemical properties and biological activity compared to similar compounds. The presence of the isopentyl group and the specific arrangement of functional groups contribute to its unique reactivity and applications.

Properties

IUPAC Name

4-[4,7,8-trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-12(2)10-11-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)15-6-8-16(9-7-15)32(22,30)31/h6-9,12H,10-11H2,1-5H3,(H2,22,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLQWVHURSGZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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